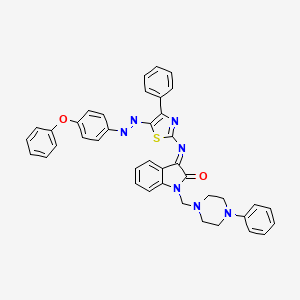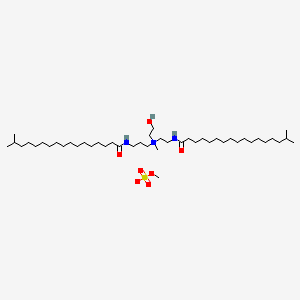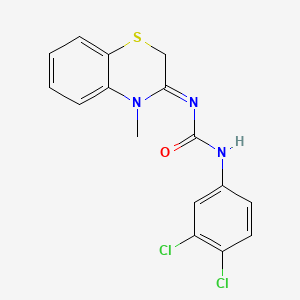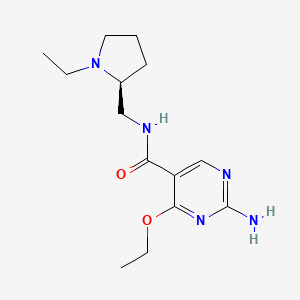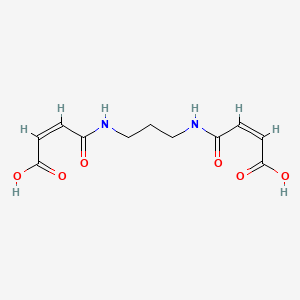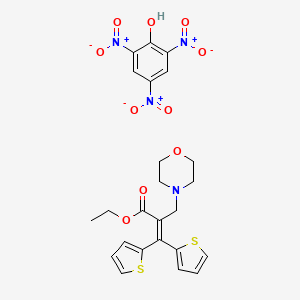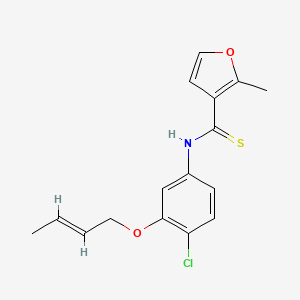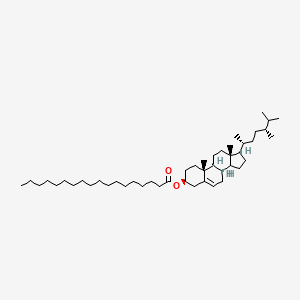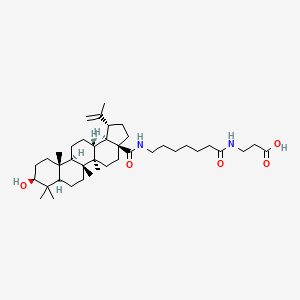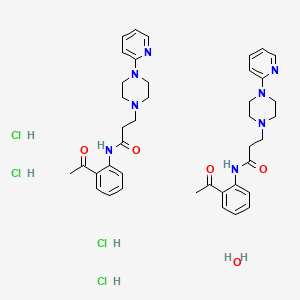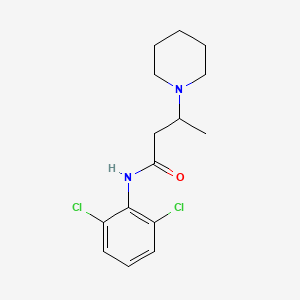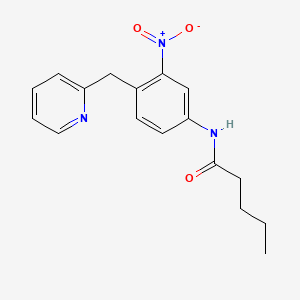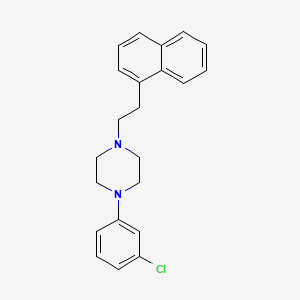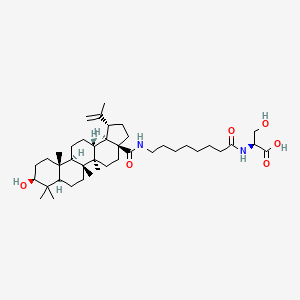
N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-serine is a complex organic compound with a unique structure that combines a lupane-type triterpenoid with an amino acid derivative. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-serine typically involves multiple steps, starting from the lupane-type triterpenoid precursor. The key steps include:
Functionalization of the Lupane Skeleton: The lupane skeleton is functionalized to introduce the hydroxyl group at the 3beta position and the carboxyl group at the 28 position.
Formation of the Amide Bond: The carboxyl group at the 28 position is activated and reacted with 8-aminooctanoic acid to form the amide bond.
Coupling with L-Serine: The resulting intermediate is then coupled with L-serine through another amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3beta position can be oxidized to form a ketone.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide bonds would produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological systems.
Medicine: Potential therapeutic applications can be explored, particularly in the development of new drugs.
Industry: It may have applications in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-serine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)-carbamoyl)acetic acid
- (3R,4S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxy-6-methylheptanoic acid
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-serine is unique due to its specific combination of a lupane-type triterpenoid with an amino acid derivative. This unique structure may confer distinct biological activities and properties that are not observed in similar compounds.
Properties
CAS No. |
174740-48-8 |
|---|---|
Molecular Formula |
C41H68N2O6 |
Molecular Weight |
685.0 g/mol |
IUPAC Name |
(2S)-2-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C41H68N2O6/c1-26(2)27-16-21-41(36(49)42-24-12-10-8-9-11-13-33(46)43-29(25-44)35(47)48)23-22-39(6)28(34(27)41)14-15-31-38(5)19-18-32(45)37(3,4)30(38)17-20-40(31,39)7/h27-32,34,44-45H,1,8-25H2,2-7H3,(H,42,49)(H,43,46)(H,47,48)/t27-,28+,29-,30-,31+,32-,34+,38-,39+,40+,41-/m0/s1 |
InChI Key |
RABABYNRHROYON-VZVRPCTASA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


